tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 8 (8-aza) of the spiro[4.5]decane system. Key structural elements include:
- Spirocyclic core: The 8-azaspiro[4.5]decane scaffold provides conformational rigidity, making it valuable in drug discovery for stabilizing bioactive conformations.
- Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 1, enhancing solubility and serving as a protective group for synthetic manipulation. A hydroxyl group at position 3, enabling hydrogen bonding and further derivatization. A tert-butyl carboxylate ester at position 8, improving stability and lipophilicity.
This compound is primarily used as an intermediate in synthesizing bioactive molecules, particularly in peptide mimetics and kinase inhibitors .
Properties
Molecular Formula |
C19H34N2O5 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H34N2O5/c1-17(2,3)25-15(23)20-14-11-13(22)12-19(14)7-9-21(10-8-19)16(24)26-18(4,5)6/h13-14,22H,7-12H2,1-6H3,(H,20,23) |
InChI Key |
RHOMUFBLNRUZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent, room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine.
Scientific Research Applications
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous spirocyclic derivatives:
Structural Analogues
Key Observations :
Oxygen-containing derivatives (e.g., 8-oxa) are less common but offer distinct electronic profiles .
Functional Group Impact :
- Boc Protection : The dual Boc groups in the target compound enhance solubility compared to benzyl- or oxo-substituted analogues .
- Hydroxyl Position : The 3-hydroxyl group in the target differs from the 4-hydroxyl in ’s compound, influencing stereoelectronic effects and derivatization pathways .
Physicochemical Properties
Property Trends :
- The target’s higher LogP (2.8 vs.
- Solubility decreases with bulky substituents (e.g., benzyl in ) .
Biological Activity
tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in biological applications. Its unique spirocyclic structure and functional groups make it an interesting subject for research in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 370.5 g/mol
- CAS Number : 1801766-60-8
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with proteins, potentially modulating their activity. This can lead to various biological effects depending on the target pathways involved.
Potential Therapeutic Applications
- Drug Development : The compound has been investigated for its potential as a building block in the synthesis of novel therapeutic agents, particularly in treating neurodegenerative diseases due to its acetylcholinesterase inhibition properties.
- Cancer Research : Preliminary studies suggest that similar compounds may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer’s disease.
Acetylcholinesterase Inhibition
Research has indicated that compounds structurally similar to this compound can act as potent inhibitors of acetylcholinesterase (AChE). A study demonstrated that modifications in the alkyl chain of acetylcholinesterase inhibitors affected their potency and efficacy against AChE, indicating that structural variations can significantly influence biological activity .
Synthesis and Biological Evaluation
Another study explored the synthesis of spirocyclic compounds, including this derivative, highlighting their role as intermediates in drug discovery processes. The research emphasized the necessity for further biological evaluation to fully understand their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
